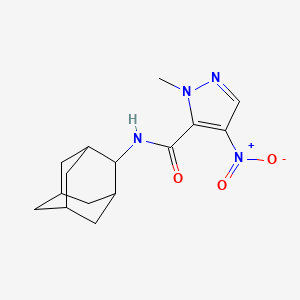
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide, also known as IQ-1S, is a small molecule that has been shown to have potential as a research tool in the field of neuroscience. This compound has been found to modulate the activity of certain ion channels in the brain, which has led to interest in its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide involves its interaction with the TRPC3 ion channel. Specifically, 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been found to enhance the activity of this channel, leading to increased calcium influx into neurons. This increased calcium influx has been shown to have effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability and synaptic plasticity, 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in certain cell types, and to modulate the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the TRPC3 ion channel. This specificity allows researchers to investigate the role of this channel in various processes without affecting other ion channels. However, one limitation of using 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide is its relatively low potency, which may require the use of higher concentrations in experiments.
Orientations Futures
There are several future directions for research involving 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to further investigate its effects on other ion channels and enzymes, which may lead to the discovery of new targets for drug development. Additionally, the development of more potent analogs of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide may improve its usefulness as a research tool.
Méthodes De Synthèse
The synthesis of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been described in the literature. The method involves the reaction of 4-methoxyphenylacetic acid with isatoic anhydride to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The yield of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide using this method has been reported to be around 50%.
Applications De Recherche Scientifique
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been shown to have potential as a research tool in the field of neuroscience. Specifically, it has been found to modulate the activity of certain ion channels in the brain, including the TRPC3 channel. This modulation has been shown to have effects on neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
Propriétés
IUPAC Name |
(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-17-8-6-14(7-9-17)12-16(13-21)20(24)23-19-18-5-3-2-4-15(18)10-11-22-19/h2-12H,1H3,(H,22,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUBVAFCRSSXJS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)